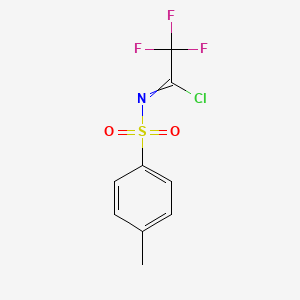
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride is an organic compound known for its unique chemical properties
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride typically involves the reaction of imidoyl chlorides with trifluoromethylating agents. One common method includes the reaction of imidoyl chloride with trifluoromethyl sulfonyl chloride in the presence of a base catalyst at low temperatures . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure purity and consistency of the final product .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and other by-products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: It is explored for potential pharmaceutical applications due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl and sulfonyl groups enhance its reactivity, making it a valuable reagent in various chemical transformations .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride is unique due to the presence of both trifluoromethyl and sulfonyl groups. Similar compounds include:
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 4-Methylbenzylsulfonyl chloride
- Trifluoromethanesulfonyl chloride
These compounds share some chemical properties but differ in their specific reactivity and applications.
Propiedades
Número CAS |
642461-05-0 |
|---|---|
Fórmula molecular |
C9H7ClF3NO2S |
Peso molecular |
285.67 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-methylphenyl)sulfonylethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-6-2-4-7(5-3-6)17(15,16)14-8(10)9(11,12)13/h2-5H,1H3 |
Clave InChI |
NBPIBWTWOOLOBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


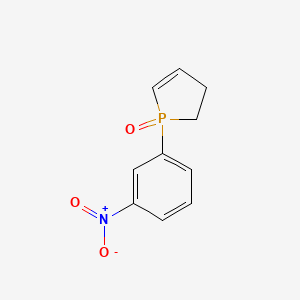
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
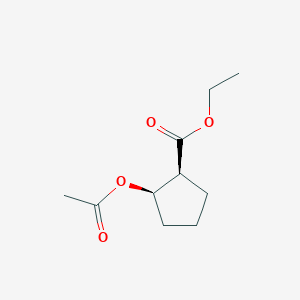
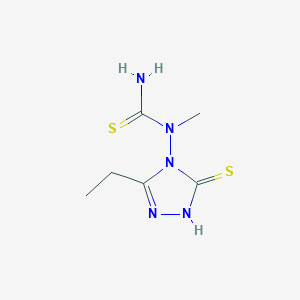
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
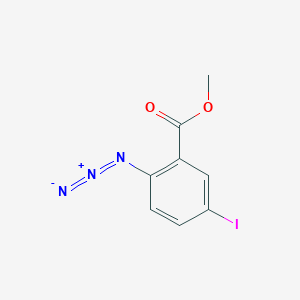
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
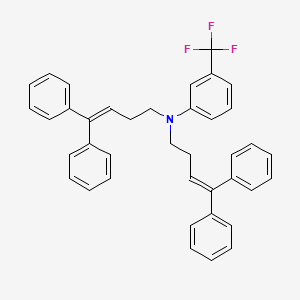
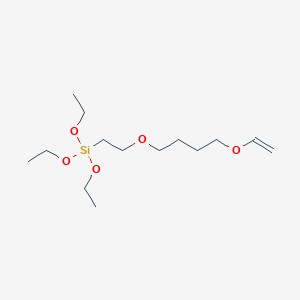
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
